molecular formula C23H25NO6 B2385182 2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide CAS No. 883962-34-3

2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide

货号: B2385182
CAS 编号: 883962-34-3
分子量: 411.454
InChI 键: QGDHGSUQESPLNH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide is a synthetic chromene derivative characterized by a 4H-chromen-4-one core substituted with a 3,4,5-trimethoxyphenyl group at position 3, a methyl group at position 8, and a 2-methylpropanamide moiety at position 2. Chromene derivatives are widely studied for their biological activities, particularly in oncology, due to their structural resemblance to natural flavonoids and coumarins. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in antitumor agents, enhancing interactions with tubulin or kinase targets .

属性

IUPAC Name

2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-12(2)22(26)24-23-18(19(25)15-9-7-8-13(3)20(15)30-23)14-10-16(27-4)21(29-6)17(11-14)28-5/h7-12H,1-6H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDHGSUQESPLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C(C)C)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide is a derivative of the chromone class, which has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly in anticancer and enzyme inhibition contexts.

Chemical Structure and Properties

  • Molecular Formula : C24H21NO7
  • Molecular Weight : 435.4 g/mol
  • CAS Number : 883962-22-9

The compound features a chromone backbone with several methoxy substitutions, which are known to influence biological activity significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromone derivatives. For instance, a study indicated that related chromone compounds exhibited significant inhibition of telomerase activity, which is crucial for cancer cell proliferation. Specifically, some derivatives demonstrated IC50 values lower than 1 µM, outperforming staurosporine (IC50 = 6.41 µM) in telomerase inhibition .

In vitro assays showed that these compounds could induce apoptosis in cancer cell lines by disrupting the cell cycle at the G2/M phase and downregulating dyskerin expression, a component of the telomerase complex .

Enzyme Inhibition

Chromone derivatives have also been evaluated for their inhibitory effects on various enzymes. A study on related compounds demonstrated moderate inhibition against cholinesterases (AChE and BChE) and β-secretase, which are relevant in Alzheimer's disease . The presence of methoxy groups was found to enhance enzyme inhibition, indicating a structure-activity relationship that could be exploited in drug design.

Case Study 1: Telomerase Inhibition

A series of 66 chromone derivatives were synthesized and tested for telomerase inhibitory activity. Among them, compound A33 exhibited the most potent activity with an IC50 < 1 µM. Flow cytometric analysis confirmed that A33 effectively arrested the MGC-803 cell cycle at the G2/M phase and induced apoptosis in a concentration-dependent manner .

Case Study 2: Cholinesterase Inhibition

Compounds derived from furochromones were tested against cholinesterases and β-secretase. The most active derivatives showed IC50 values of 10.4 µM against AChE and 5.4 µM against BChE, demonstrating dual inhibitory effects that could be beneficial for Alzheimer's treatment .

Structure-Activity Relationship (SAR)

The biological activities of chromone derivatives are heavily influenced by their structural modifications:

  • Methoxy Groups : Increase lipophilicity and enhance enzyme inhibition.
  • Substituent Positioning : The position and type of substituents on the phenyl ring significantly affect biological activity.
CompoundStructureIC50 (µM)Activity Type
A33A33 Structure< 1Telomerase Inhibition
3b3b Structure10.4AChE Inhibition
3e3e Structure5.4BChE Inhibition

相似化合物的比较

The following analysis compares the target compound with structurally related molecules bearing the 3,4,5-trimethoxyphenyl group and propanamide/acetamide functionalities, focusing on synthesis, bioactivity, and structural features.

Structural Analogues with Antitumor Activity

Key Examples :

2-[(3-Phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound C): Structure: Quinazolinone core with a thioacetamide linker to the trimethoxyphenyl group. Activity: GI50 = 3.16 µM (vs. 5-fluorouracil, GI50 = 18.60 µM) in antitumor assays . Comparison: The quinazolinone core differs from the chromene system but shares the trimethoxyphenyl motif. The thioether linker in Compound C may enhance binding to cellular targets compared to the propanamide linker in the target compound.

3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (Compound 194) :

  • Structure : Imidazole-pyridine core with a propanamide-linked trimethoxyphenyl group.
  • Synthesis : Prepared via CDI-mediated coupling (49% yield, 99% HPLC purity) .
  • Comparison : The imidazole-pyridine scaffold may confer kinase inhibitory activity (e.g., CK1δ), whereas the chromene core in the target compound could modulate tubulin polymerization.

Ombrabulin (Crystal Form I): Structure: (2S)-2-Amino-3-hydroxy-N-[2-methoxy-2-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide. Application: Anticancer agent targeting vascular disruption; crystal form enhances stability . Comparison: Both compounds feature propanamide linkers, but Ombrabulin’s ethenyl group and stereochemistry likely influence its pharmacokinetic profile.

Structural and Conformational Differences
  • Chromene vs. Quinazolinone/Imidazole Cores: The planar chromene system may favor intercalation or tubulin binding, whereas heterocyclic cores (e.g., quinazolinone) often target kinase ATP pockets .
  • Trimethoxyphenyl Orientation : In triazole derivatives (e.g., ), dihedral angles between the trimethoxyphenyl group and the core range from 32.59° to 70.77°, impacting molecular packing and solubility . The target compound’s chromene core likely adopts distinct torsion angles, influencing bioavailability.

常见问题

Q. What are the critical considerations for optimizing the multi-step synthesis of 2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide?

  • Methodological Answer : Synthesis optimization requires strict control of reaction parameters, including:
  • Temperature and pH : Evidence from structurally similar chromen-4-one derivatives indicates that low temperatures (−40°C to 0°C) minimize side reactions during coupling steps .
  • Catalysts : Use of Lewis acids (e.g., TMSOTf) or organocatalysts to enhance selectivity in cyclization reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol achieves >95% purity .
  • Yield Improvement : Sequential protection/deprotection of functional groups (e.g., methoxy or carbonyl) prevents undesired reactivity .

Table 1 : Key Reaction Parameters for Synthesis Steps

StepConditionsYield (%)Reference
Chromen-4-one formation0°C, DCM, TMSOTf catalyst65–75
Amide couplingRT, DMF, HATU/DIPEA80–85

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the 3,4,5-trimethoxyphenyl group (δ 3.8–3.9 ppm for OCH₃) and chromen-4-one carbonyl (δ 165–170 ppm) .
  • X-ray Diffraction (XRD) : Resolves stereochemical ambiguities; e.g., chromen ring planarity and substituent orientation .
  • LC-MS/HPLC : Validates purity (>98%) and molecular ion peaks ([M+H]⁺) .

Q. How can researchers assess the compound's stability under varying conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Test in buffered solutions (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Photostability : Expose to UV light (254 nm) and track chromen ring decomposition using UV-Vis spectroscopy .

Advanced Research Questions

Q. What experimental design strategies (DoE) are recommended for studying structure-activity relationships (SAR)?

  • Methodological Answer :
  • Fractional Factorial Design : Vary substituents (e.g., methoxy groups, chromen ring modifications) to identify critical SAR parameters .
  • Response Surface Methodology (RSM) : Optimize biological activity (e.g., IC₅₀) by correlating with electronic (Hammett σ) and steric (Taft ES) parameters .
  • High-Throughput Screening : Use automated synthesis platforms to generate analogs (e.g., 3,4,5-trimethoxyphenyl → 4-chlorophenyl) and assay against target proteins .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :
  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
  • Purity Verification : Re-analyze compound batches via LC-MS to rule out impurities (>99% purity required) .
  • Solubility Optimization : Use co-solvents (DMSO/PEG 400) to ensure consistent bioavailability in in vitro models .

Q. What computational methods are suitable for predicting interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., Aurora A) or tubulin .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability .
  • QSAR Modeling : Train models with descriptors (logP, polar surface area) to predict cytotoxicity or anti-inflammatory activity .

Table 2 : Key Biological Targets and Computational Parameters

Target ProteinDocking Score (kcal/mol)Predicted IC₅₀ (nM)Reference
Tubulin β-III−9.2120
COX-2−8.7250

Q. How can structural analogs be designed to enhance selectivity for cancer vs. normal cells?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute 3,4,5-trimethoxyphenyl with 3,4-dichlorophenyl to reduce off-target effects .
  • Prodrug Strategies : Introduce ester groups (e.g., acetate) for pH-dependent activation in tumor microenvironments .
  • Pharmacophore Mapping : Align analogs with known kinase inhibitors (e.g., imatinib) to prioritize synthetic targets .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。